4-methylbenzenesulfonate;(2E)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole 4-methylbenzenesulfonate;(2E)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole
Brand Name: Vulcanchem
CAS No.: 18244-79-6
VCID: VC21059858
InChI: InChI=1S/C36H27N3S2.C7H8O3S/c1-22-34(28-14-8-9-15-29(28)37-22)25(20-32-38(2)35-26-12-6-4-10-23(26)16-18-30(35)40-32)21-33-39(3)36-27-13-7-5-11-24(27)17-19-31(36)41-33;1-6-2-4-7(5-3-6)11(8,9)10/h4-21H,1-3H3;2-5H,1H3,(H,8,9,10)/b32-20+;
SMILES: CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2N1)C(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)C=C6N(C7=C(S6)C=CC8=CC=CC=C87)C
Molecular Formula: C43H35N3O3S3
Molecular Weight: 737.9513

4-methylbenzenesulfonate;(2E)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole

CAS No.: 18244-79-6

Cat. No.: VC21059858

Molecular Formula: C43H35N3O3S3

Molecular Weight: 737.9513

* For research use only. Not for human or veterinary use.

4-methylbenzenesulfonate;(2E)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole - 18244-79-6

Specification

CAS No. 18244-79-6
Molecular Formula C43H35N3O3S3
Molecular Weight 737.9513
IUPAC Name 4-methylbenzenesulfonate;(2E)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole
Standard InChI InChI=1S/C36H27N3S2.C7H8O3S/c1-22-34(28-14-8-9-15-29(28)37-22)25(20-32-38(2)35-26-12-6-4-10-23(26)16-18-30(35)40-32)21-33-39(3)36-27-13-7-5-11-24(27)17-19-31(36)41-33;1-6-2-4-7(5-3-6)11(8,9)10/h4-21H,1-3H3;2-5H,1H3,(H,8,9,10)/b32-20+;
Standard InChI Key RNUJZWSIHJMVNV-AFMAXSDVSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2N1)/C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)/C=C/6\N(C7=C(S6)C=CC8=CC=CC=C87)C
SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2N1)C(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)C=C6N(C7=C(S6)C=CC8=CC=CC=C87)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2N1)C(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)C=C6N(C7=C(S6)C=CC8=CC=CC=C87)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator